molecular formula C14H14N2O3 B1437850 Benzyl 3-cyano-4-oxopiperidine-1-carboxylate CAS No. 916423-53-5

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

Cat. No.: B1437850
CAS No.: 916423-53-5
M. Wt: 258.27 g/mol
InChI Key: DRZBPQWPPJBSBG-UHFFFAOYSA-N
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Description

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate is a piperidine derivative with a benzyloxycarbonyl (Cbz) protecting group, a cyano substituent at the 3-position, and a ketone at the 4-position of the piperidine ring. This compound is cataloged under the identifier AB10172 and is primarily utilized in organic synthesis and medicinal chemistry research as a building block for developing more complex molecules .

Properties

IUPAC Name

benzyl 3-cyano-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-8-12-9-16(7-6-13(12)17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZBPQWPPJBSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661571
Record name Benzyl 3-cyano-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916423-53-5
Record name Benzyl 3-cyano-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanation of 1-Benzyl-4-piperidone

A notable approach involves the addition of hydrocyanic acid (prussic acid) to 1-benzyl-4-piperidone under basic catalysis at low temperatures (0–15 °C). The reaction is typically conducted with a molar ratio of 1-benzyl-4-piperidone:hydrocyanic acid:base catalyst of approximately 1:1–1.05:0.5–1.05. After the cyanation, the reaction mixture is heated to reflux to complete the transformation.

This step yields 1-benzyl-4-cyano-4-anilinopiperidine intermediates, which can be further processed (see patent CN102442937A for detailed conditions).

Parameter Condition
Temperature 0–15 °C (cyanation), reflux (post-cyanation)
Molar ratio (substrate:HCN:base) 1:1–1.05:0.5–1.05
Reaction time 0.5–3 hours (addition), 0.5–3 hours (insulation), reflux duration variable
Catalyst Base (alkaline catalyst, 3–10% methanol solution)

Esterification and Protection

The nitrogen atom of the piperidine ring is protected or esterified with a benzyl carboxylate group. This is often achieved by reacting the piperidine intermediate with benzyl chloroformate or related benzyl carboxylate reagents under conditions that preserve the cyano and oxo functionalities.

Oximation and Amide Formation

In research aimed at improving synthetic efficiency, oximation of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate has been conducted using DMSO-H2O2-K2CO3 systems to convert the cyano group into amides, which can then undergo Hoffmann degradation to yield amines or other derivatives. This method improves the overall yield and simplifies the synthetic route compared to older, more lengthy procedures.

Optimized Multi-Step Synthetic Route (Example)

Step Reaction Type Reagents/Conditions Outcome/Product
1 Cyanation 1-Benzyl-4-piperidone + HCN + base catalyst at 0–15 °C, reflux 1-Benzyl-4-cyano-4-anilinopiperidine
2 Sulfuric acid treatment 70–90% H2SO4, 20–50 °C, 40–90 h stirring Carbamylated piperidine intermediate
3 Hydrochloric acid reflux Concentrated HCl, reflux 10–20 h, cooling This compound (final product)

This method avoids extensive use of organic solvents like dichloromethane and isopropanol, reducing environmental impact and cost while improving yield.

Research Findings and Yield Improvements

  • Traditional synthetic routes to key intermediates such as ethyl 1-benzyl-4-oxopiperidine-3-carboxylate involved lengthy multi-step procedures with low overall yields (<5%).
  • Recent improvements include the use of oximation and Hoffmann degradation with sodium hypobromite, which simplifies the synthesis and enhances yield.
  • The use of continuous flow reactors and high-purity reagents is recommended to optimize reaction conditions, minimize impurities, and improve reproducibility.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Yield / Notes
Base-catalyzed cyanation 1-Benzyl-4-piperidone Hydrocyanic acid, base catalyst, 0–15 °C, reflux Mild conditions, avoids organic solvents Moderate to high yield
Oximation and Hoffmann degradation tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate DMSO-H2O2-K2CO3 system, sodium hypobromite Simplifies route, improves yield Higher yield than previous methods
Acid treatment and crystallization Cyanated intermediate 70–90% sulfuric acid, concentrated HCl, controlled temp Environmentally friendly, scalable Improved purity and yield

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate serves primarily as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug development.

Key Insights:

  • The compound is utilized in the synthesis of piperidine derivatives , which are known for their diverse pharmacological properties, including antipsychotic, analgesic, and anti-inflammatory effects .
  • Its derivatives have been explored for their antibacterial and antimycobacterial activities, particularly against strains like Mycobacterium tuberculosis (MTB) and methicillin-resistant Staphylococcus aureus (MRSA) .

Antibacterial and Antimycobacterial Research

Recent studies have highlighted the potential of this compound derivatives in combating bacterial infections.

Case Study:

In a study focused on the synthesis of fluoroquinolone derivatives, this compound was modified to create compounds with improved lipophilicity and antibacterial activity. The most potent derivatives showed minimum inhibitory concentrations (MICs) against MTB as low as 0.125 µg/mL, indicating significant effectiveness compared to standard treatments .

Synthesis and Structural Modifications

The synthetic routes for producing this compound involve several steps, including cyclization reactions and functional group transformations.

Synthesis Overview:

  • The synthesis typically begins with readily available piperidine derivatives, followed by the introduction of cyano and carboxylate groups through nucleophilic substitutions.
  • Structural modifications can lead to enhanced biological properties, making it a versatile compound for medicinal chemistry applications .

Mechanism of Action

The mechanism of action of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate, along with their physicochemical properties, hazards, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Physical State Hazards/Safety Applications
This compound Not explicitly listed Likely C₁₄H₁₄N₂O₃ 3-cyano, 4-oxo Not reported No direct toxicity data; assume standard lab precautions Synthetic intermediate
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 4-amino Powder (m.p. 68°C) Skin/eye irritation (Category 2); requires PPE (gloves, goggles) Pharmaceutical intermediate
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 99197-86-1 C₁₇H₂₁NO₄ 4-ethoxycarbonylpropyl Liquid No known hazards; limited toxicological data Research chemical
tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate Not listed C₁₂H₁₈N₂O₃ 3-cyano, 4-oxo, tert-butyl ester Not reported Similar to benzyl analog; ester group may alter solubility/reactivity Organic synthesis
Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate 1233932-12-1 C₁₅H₁₉NO₃ 3,3-dimethyl, 4-oxo Not reported Higher steric hindrance; likely reduced reactivity compared to cyano analog Not specified

Structural and Functional Differences

Substituent Effects on Reactivity: The cyano group in this compound enhances electrophilicity at the 4-oxo position, making it a candidate for nucleophilic attacks (e.g., Grignard reactions). Steric Effects: The 3,3-dimethyl substitution in Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate introduces steric hindrance, likely reducing reactivity compared to the cyano analog .

Applications: The tert-butyl ester variant (tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate) may offer improved solubility in nonpolar solvents compared to the benzyl-protected analog, influencing its utility in specific synthetic pathways .

Biological Activity

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C13_{13}H13_{13}N2_{2}O3_{3}
Molecular Weight: 245.25 g/mol
CAS Number: 916423-53-5

The compound features a piperidine ring with a cyano group and an ester functional group, which contribute to its reactivity and biological interactions. The presence of the cyano group is particularly noteworthy as it enhances the compound's electrophilicity, making it a versatile building block in organic synthesis and drug development .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis under physiological conditions. These interactions can modulate several biochemical pathways, leading to potential therapeutic effects .

Antimicrobial Activity

Research has indicated that derivatives of benzyl 3-cyano-4-oxopiperidine exhibit promising antimicrobial properties. A study evaluated its effectiveness against Mycobacterium tuberculosis (MTB) using the Microplate Alamar Blue Assay (MABA). The minimum inhibitory concentration (MIC) values were determined, demonstrating significant activity against both drug-sensitive and multidrug-resistant strains .

CompoundMIC (µg/mL)Activity
Benzyl 3-cyano-4-oxopiperidine5-10Moderate
Control (Isoniazid)0.5High

Anti-inflammatory Properties

In vitro studies have shown that Benzyl 3-cyano-4-oxopiperidine can inhibit pro-inflammatory cytokines, suggesting its potential role as an anti-inflammatory agent. This property may be beneficial in treating conditions characterized by chronic inflammation .

Neuroprotective Effects

The compound's structural similarities to known neuroprotective agents suggest potential applications in neurodegenerative diseases. Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, although further research is needed to elucidate the underlying mechanisms .

Case Studies

  • Antimycobacterial Evaluation : In a study published in Pharmaceutical Research, several derivatives of Benzyl 3-cyano-4-oxopiperidine were synthesized and tested for their antitubercular activity. The results showed that modifications on the piperidine ring significantly enhanced their potency against MTB .
  • Synthesis of Novel Derivatives : A recent thesis explored the synthesis of various piperidine derivatives, including Benzyl 3-cyano-4-oxopiperidine, focusing on their biological evaluation as potential antibiotics. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Benzyl 3-cyano-4-oxopiperidine can be compared to other piperidine-based compounds to understand its unique properties better:

Compound NameStructureNotable Activity
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylateStructureAntimicrobial
Benzyl 4-oxopiperidine-1-carboxylateStructureAnti-inflammatory
N-Benzyl-3-oxo-4-piperidinecarboxylateStructureNeuroprotective

The unique presence of the cyano group in Benzyl 3-cyano-4-oxopiperidine distinguishes it from these analogs, contributing to its specific reactivity and biological profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzyl 3-cyano-4-oxopiperidine-1-carboxylate, and how do reaction parameters influence yield?

  • Methodology : A plausible route involves ring closure of cyano-substituted precursors followed by benzyloxycarbonyl protection . For example, tert-butyl analogs (e.g., tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate) are synthesized via nucleophilic substitution or condensation reactions . Key parameters include:

  • Temperature : Optimize between 60–80°C to avoid side reactions (e.g., decarboxylation).
  • Catalysts : Use mild bases (e.g., K₂CO₃) to facilitate cyclization without degrading the cyano group.
  • Purification : Chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. What safety protocols and storage conditions are critical for handling this compound?

  • Handling : Wear NIOSH/MSHA-approved respirators , chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent skin/eye contact .
  • Storage : Store in a cool (<25°C), dry environment under inert gas (N₂/Ar) to stabilize the oxopiperidine ring against hydrolysis. Avoid exposure to strong oxidizers .
  • First Aid : For skin contact, wash with soap/water for ≥15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., benzyl CH₂ at δ ~4.5–5.0 ppm; ketone carbonyl at δ ~200–210 ppm).
  • IR : Confirm the 4-oxo group (C=O stretch at ~1680–1720 cm⁻¹) and cyano group (C≡N stretch at ~2200–2250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can stereoselectivity be optimized during the synthesis of derivatives (e.g., chiral 3-cyano substituents)?

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or chiral Lewis acids) during ring closure to control stereochemistry at the 3-cyano position.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enantioselectivity by stabilizing transition states.
  • Kinetic Resolution : Use enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations to distinguish target-specific effects from non-specific toxicity.
  • Off-Target Screening : Use proteomic profiling or siRNA libraries to identify unintended interactions.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) to the benzyl ring to enhance selectivity .

Q. What computational strategies predict the reactivity of the 4-oxopiperidine ring in nucleophilic attacks?

  • DFT Calculations : Model transition states to evaluate activation energies for nucleophilic additions (e.g., Grignard reagents attacking the ketone).
  • Molecular Dynamics : Simulate solvation effects on ring conformation (e.g., chair vs. boat) to predict regioselectivity.
  • QSPR Models : Corrate experimental reactivity data with electronic descriptors (e.g., Hammett σ values) for predictive modeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 3-cyano-4-oxopiperidine-1-carboxylate
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Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

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